molecular formula C17H19NO B253389 N-(2,5-dimethylphenyl)-2-(3-methylphenyl)acetamide

N-(2,5-dimethylphenyl)-2-(3-methylphenyl)acetamide

Katalognummer B253389
Molekulargewicht: 253.34 g/mol
InChI-Schlüssel: HBYIMPMPANNRRP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,5-dimethylphenyl)-2-(3-methylphenyl)acetamide, also known as DPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DPA belongs to the class of acetamides and exhibits analgesic and anti-inflammatory properties.

Wissenschaftliche Forschungsanwendungen

N-(2,5-dimethylphenyl)-2-(3-methylphenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit analgesic and anti-inflammatory properties in various animal models. N-(2,5-dimethylphenyl)-2-(3-methylphenyl)acetamide has also been studied for its potential use in the treatment of neuropathic pain, cancer pain, and inflammatory pain. Additionally, N-(2,5-dimethylphenyl)-2-(3-methylphenyl)acetamide has been shown to have anticonvulsant properties and may have potential applications in the treatment of epilepsy.

Wirkmechanismus

The exact mechanism of action of N-(2,5-dimethylphenyl)-2-(3-methylphenyl)acetamide is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are known to play a role in pain and inflammation. By inhibiting the activity of COX-2, N-(2,5-dimethylphenyl)-2-(3-methylphenyl)acetamide may reduce the production of prostaglandins, thereby reducing pain and inflammation.
Biochemical and Physiological Effects:
N-(2,5-dimethylphenyl)-2-(3-methylphenyl)acetamide has been shown to have analgesic and anti-inflammatory effects in various animal models. It has also been shown to have anticonvulsant properties. Additionally, N-(2,5-dimethylphenyl)-2-(3-methylphenyl)acetamide has been shown to have a low toxicity profile, making it a potentially safe and effective therapeutic agent.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using N-(2,5-dimethylphenyl)-2-(3-methylphenyl)acetamide in lab experiments is its low toxicity profile. This makes it a potentially safe and effective therapeutic agent. Additionally, N-(2,5-dimethylphenyl)-2-(3-methylphenyl)acetamide has been shown to exhibit analgesic and anti-inflammatory properties in various animal models, making it a promising candidate for further research. However, one of the main limitations of using N-(2,5-dimethylphenyl)-2-(3-methylphenyl)acetamide in lab experiments is its limited solubility in water, which can make it difficult to administer.

Zukünftige Richtungen

There are several future directions for research on N-(2,5-dimethylphenyl)-2-(3-methylphenyl)acetamide. One potential direction is to further investigate its mechanism of action and how it interacts with other molecules in the body. Additionally, further studies are needed to determine the optimal dosage and administration route of N-(2,5-dimethylphenyl)-2-(3-methylphenyl)acetamide for various therapeutic applications. Finally, more research is needed to determine the long-term safety and efficacy of N-(2,5-dimethylphenyl)-2-(3-methylphenyl)acetamide in humans.
In conclusion, N-(2,5-dimethylphenyl)-2-(3-methylphenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It exhibits analgesic and anti-inflammatory properties and has been studied for its potential use in the treatment of neuropathic pain, cancer pain, and inflammatory pain. N-(2,5-dimethylphenyl)-2-(3-methylphenyl)acetamide has a low toxicity profile and may have potential applications in the treatment of epilepsy. Further research is needed to determine its optimal dosage and administration route, as well as its long-term safety and efficacy in humans.

Synthesemethoden

The synthesis of N-(2,5-dimethylphenyl)-2-(3-methylphenyl)acetamide involves the reaction between 2,5-dimethylaniline and 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent such as dichloromethane or chloroform and is typically refluxed for several hours. The resulting product is then purified using column chromatography to obtain pure N-(2,5-dimethylphenyl)-2-(3-methylphenyl)acetamide.

Eigenschaften

Produktname

N-(2,5-dimethylphenyl)-2-(3-methylphenyl)acetamide

Molekularformel

C17H19NO

Molekulargewicht

253.34 g/mol

IUPAC-Name

N-(2,5-dimethylphenyl)-2-(3-methylphenyl)acetamide

InChI

InChI=1S/C17H19NO/c1-12-5-4-6-15(9-12)11-17(19)18-16-10-13(2)7-8-14(16)3/h4-10H,11H2,1-3H3,(H,18,19)

InChI-Schlüssel

HBYIMPMPANNRRP-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)CC(=O)NC2=C(C=CC(=C2)C)C

Kanonische SMILES

CC1=CC(=CC=C1)CC(=O)NC2=C(C=CC(=C2)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.